molecular formula C26H30Br2ClN3O B1435373 1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one CAS No. 1099484-75-9

1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one

Cat. No.: B1435373
CAS No.: 1099484-75-9
M. Wt: 595.8 g/mol
InChI Key: FVZHXOFDPYQOAY-VWLOTQADSA-N
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Description

1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9400]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one is a complex organic compound characterized by its unique tricyclic structure and multiple halogen substitutions

Preparation Methods

The synthesis of 1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the tricyclic core: This step involves the cyclization of appropriate precursors under specific conditions to form the tricyclic structure.

    Piperidine substitution: The final step involves the substitution of piperidine groups onto the tricyclic core, often using piperidine derivatives and suitable catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one can be compared with similar compounds such as:

These compounds share similar tricyclic structures but differ in their halogen substitutions and functional groups, which can lead to differences in their chemical reactivity and biological activities.

Properties

IUPAC Name

1-[4-[(2S)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30Br2ClN3O/c27-20-12-19-2-1-18-13-21(29)14-22(28)24(18)25(26(19)31-15-20)17-5-9-32(10-6-17)23(33)11-16-3-7-30-8-4-16/h12-17,25,30H,1-11H2/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZHXOFDPYQOAY-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1CC(=O)N2CCC(CC2)[C@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Br2ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 3
1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 4
1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 6
1-{4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.0]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one

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